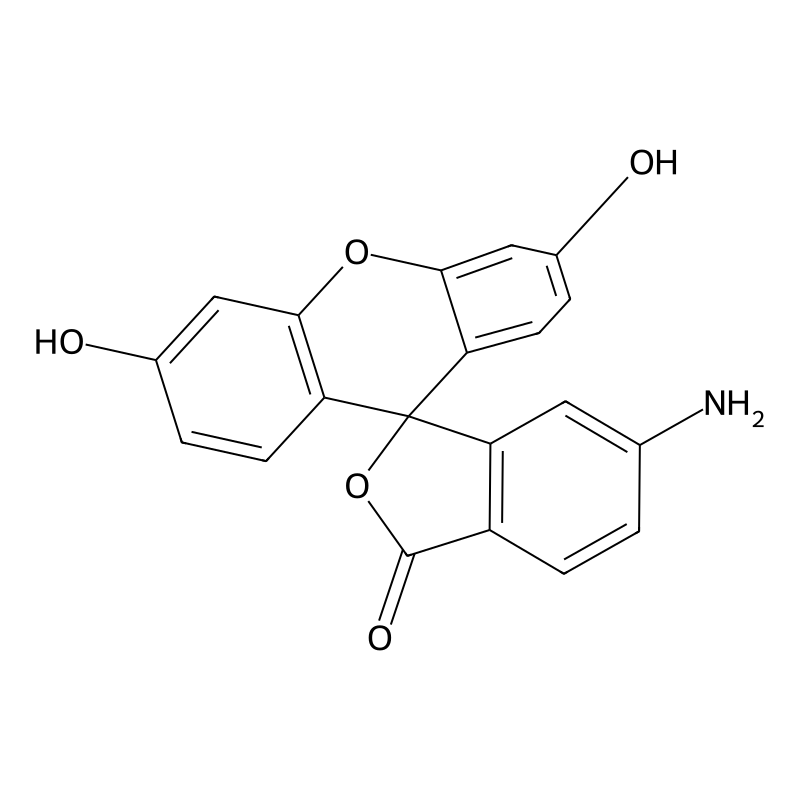6-Aminofluorescein

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
6-Aminofluorescein is a synthetic organic compound characterized by its vibrant fluorescent properties, making it a valuable tool in various scientific fields. Its chemical structure is derived from fluorescein, with an amino group positioned at the sixth carbon of the xanthene ring system. This modification enhances its solubility and fluorescence intensity, enabling its application as a fluorescent marker in biological and chemical research .
6-Aminofluorescein itself doesn't have a known mechanism of action in biological systems. Its primary function is as a labeling tag. Once conjugated to a biomolecule, 6-AF allows researchers to exploit the fluorescence properties of the fluorescein moiety for detection and analysis. The fluorescence intensity of 6-AF can be measured using fluorescence microscopes or fluorescence plate readers, allowing scientists to quantify the labeled biomolecules or track their movement within cells [].
6-Aminofluorescein is generally considered a safe compound for research purposes when handled according to proper laboratory protocols. However, it is recommended to wear gloves and protective eyewear while handling it, as with most laboratory chemicals [].
Current Research and Applications
6-Aminofluorescein finds applications in various areas of biological research, including:
Fluorescent Labeling Reagent
6-Aminofluorescein is a molecule used in scientific research as a fluorescent labeling reagent. This means it can be attached to other molecules, such as proteins or nanoparticles, to make them easier to track and visualize. The attached 6-Aminofluorescein molecule emits light when exposed to specific wavelengths, allowing scientists to identify its location within a cell or other complex environment.
One example of its use is labeling fullerene-based liposomes, also known as buckysomes. These are nanostructures that can be used to deliver drugs or other molecules to specific targets in the body. By attaching 6-Aminofluorescein to buckysomes, scientists can track their movement and distribution within an organism. Source: Sigma-Aldrich:
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for reactions with electrophiles.
- Acid-Base Reactions: The amino group can accept protons, making 6-Aminofluorescein a weak base.
- Reduction Reactions: 6-Aminofluorescein can undergo reduction to yield other derivatives, such as 6-hydroxyfluorescein under specific conditions .
6-Aminofluorescein exhibits significant biological activity, particularly in the realm of bioimaging and cellular studies. Its fluorescence allows for the visualization of cellular processes, such as:
- Cellular Uptake Studies: It can be used to track the uptake of various substances in living cells.
- Reactive Oxygen Species Detection: The compound can act as a probe for detecting reactive oxygen species, which are crucial in oxidative stress studies .
- Labeling Biomolecules: Its fluorescent properties enable it to label proteins and nucleic acids for imaging applications.
The synthesis of 6-Aminofluorescein typically involves several steps:
- Starting Material: The synthesis begins with fluorescein or its derivatives.
- Nitration: Fluorescein is nitrated to introduce nitro groups.
- Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
- Purification: The final product is purified using techniques like recrystallization or chromatography.
This multi-step process allows for the selective introduction of the amino group while maintaining the integrity of the fluorescein structure .
6-Aminofluorescein has diverse applications across various fields:
- Fluorescent Probes: It serves as a fluorescent probe in biological assays to study cellular processes.
- Diagnostic Tools: Used in medical diagnostics for imaging and detecting specific biomolecules.
- Research Tool: Employed in biochemical research to visualize cellular structures and functions.
Interaction studies involving 6-Aminofluorescein focus on its behavior in biological systems:
- Binding Affinity: Research has shown that 6-Aminofluorescein can bind to proteins and nucleic acids, facilitating its use as a labeling agent.
- Fluorescence Resonance Energy Transfer (FRET): It can be used in FRET studies to explore molecular interactions within cells.
These studies highlight its potential as a versatile tool for understanding complex biological interactions .
Several compounds share structural similarities with 6-Aminofluorescein, each possessing unique properties:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Fluorescein | Core xanthene structure | Widely used as a general fluorescent dye |
| 5-Aminofluorescein | Similar core structure | Different amino group position affects reactivity |
| Rhodamine B | Xanthene derivative | Higher stability but lower fluorescence intensity |
| 2-Amino-3-hydroxyflavone | Flavonoid structure | Exhibits different biological activities |
These compounds are often compared based on their fluorescence characteristics, reactivity, and applications in biological systems. 6-Aminofluorescein stands out due to its enhanced solubility and fluorescence intensity, making it particularly suitable for live-cell imaging applications .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








